molecular formula C16H17BrN2O4S B12981656 n-(3-Bromopropyl)-4-methyl-n-(4-nitrophenyl)benzenesulfonamide CAS No. 743-28-2

n-(3-Bromopropyl)-4-methyl-n-(4-nitrophenyl)benzenesulfonamide

Cat. No.: B12981656
CAS No.: 743-28-2
M. Wt: 413.3 g/mol
InChI Key: KQWBZHGQYLQZOW-UHFFFAOYSA-N
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Description

N-(3-Bromopropyl)-4-methyl-N-(4-nitrophenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromopropyl group, a methyl group, a nitrophenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromopropyl)-4-methyl-N-(4-nitrophenyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Sulfonation: The addition of a sulfonamide group to the benzene ring.

    Alkylation: The attachment of a bromopropyl group to the nitrogen atom of the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromopropyl)-4-methyl-N-(4-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of carboxylated sulfonamides.

Scientific Research Applications

N-(3-Bromopropyl)-4-methyl-N-(4-nitrophenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Bromopropyl)-4-methyl-N-(4-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromopropyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or nucleic acids. The nitrophenyl group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The sulfonamide moiety can inhibit certain enzymes by mimicking the structure of natural substrates.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloropropyl)-4-methyl-N-(4-nitrophenyl)benzenesulfonamide
  • N-(3-Bromopropyl)-4-methyl-N-(4-aminophenyl)benzenesulfonamide
  • N-(3-Bromopropyl)-4-ethyl-N-(4-nitrophenyl)benzenesulfonamide

Uniqueness

N-(3-Bromopropyl)-4-methyl-N-(4-nitrophenyl)benzenesulfonamide is unique due to the combination of its bromopropyl, methyl, nitrophenyl, and sulfonamide groups. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in research and industrial applications.

Properties

CAS No.

743-28-2

Molecular Formula

C16H17BrN2O4S

Molecular Weight

413.3 g/mol

IUPAC Name

N-(3-bromopropyl)-4-methyl-N-(4-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C16H17BrN2O4S/c1-13-3-9-16(10-4-13)24(22,23)18(12-2-11-17)14-5-7-15(8-6-14)19(20)21/h3-10H,2,11-12H2,1H3

InChI Key

KQWBZHGQYLQZOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCCBr)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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